molecular formula C14H28O2 B107313 Dodecyl acetate CAS No. 112-66-3

Dodecyl acetate

Cat. No.: B107313
CAS No.: 112-66-3
M. Wt: 228.37 g/mol
InChI Key: VZWGRQBCURJOMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl acetate can be synthesized through the esterification of dodecanol (dodecyl alcohol) with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards the formation of the ester.

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yield. The product is then purified through distillation to obtain the desired purity level .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield dodecanol and acetic acid.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

    Oxidation: While this compound itself is relatively stable, the dodecanol produced from its hydrolysis can be oxidized to dodecanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Dodecanol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Dodecanoic acid from the oxidation of dodecanol.

Scientific Research Applications

Dodecyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl acetate is primarily related to its role as an ester. In biological systems, it can act as a pheromone component, interacting with specific receptors in insects to trigger behavioral responses. In chemical reactions, its ester bond can be hydrolyzed or transesterified, leading to the formation of new compounds .

Comparison with Similar Compounds

    Dodecanol: The alcohol precursor to dodecyl acetate, used in similar applications but with different chemical properties.

    Dodecanoic Acid: The oxidized form of dodecanol, used in surfactants and detergents.

    Other Acetate Esters: Compounds like octyl acetate and decyl acetate, which have similar uses in fragrances and flavors but differ in their chain length and volatility.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between volatility and stability, making it particularly useful in fragrance formulations where a long-lasting scent is desired .

Properties

IUPAC Name

dodecyl acetate
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InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3
Source PubChem
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InChI Key

VZWGRQBCURJOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID7047641
Record name Dodecyl acetate
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Molecular Weight

228.37 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a waxy, citrus-rose odour
Record name Lauryl acetate
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Record name Dodecyl acetate
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Boiling Point

150.00 °C. @ 15.00 mm Hg
Record name Dodecyl acetate
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Solubility

soluble in most organic solvents, 1 ml in 4 ml 80% alcohol (in ethanol)
Record name Lauryl acetate
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Density

0.860-0.865
Record name Lauryl acetate
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Vapor Pressure

0.000468 [mmHg]
Record name Lauryl acetate
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CAS No.

112-66-3
Record name Dodecyl acetate
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Record name Lauryl acetate
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Record name DODECYL ACETATE
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Record name Acetic acid, dodecyl ester
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Record name Dodecyl acetate
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Record name LAURYL ACETATE
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Record name Dodecyl acetate
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Melting Point

1.3 °C
Record name Dodecyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dodecyl acetate function as an insect pheromone, and what are the downstream effects on insect behavior?

A1: this compound acts as a pheromone component for various insect species, primarily moths and thrips. [, , , , , , , , ] It often works in conjunction with other pheromone components to elicit specific behavioral responses in insects. For example, in the fruittree leafroller moth (Archips argyrospilus), this compound acts as a synergist to the primary pheromone component, cis-11-tetradecenyl acetate, increasing the attractiveness of the blend to males. [] In the case of the stick tea thrips (Dendrothrips minowai), this compound, along with tetradecyl acetate, acts as an aggregation pheromone, attracting both males and females for mating and feeding purposes. [] This aggregation behavior can be exploited for pest control using pheromone-baited traps. []

Q2: Are there instances where this compound inhibits, rather than attracts, insects?

A2: Yes, this compound has been observed to have an inhibitory effect on the attraction of some insect species. For instance, in the case of the oriental fruit moth (Grapholitha molesta), this compound acts as an inhibitor of the primary sex pheromone, cis-8-dodecenyl acetate. [, ] This suggests that this compound may play a role in species recognition and reproductive isolation, preventing interspecies mating.

Q3: What is the molecular formula, weight, and spectroscopic data of this compound?

A3:

    Q4: How is this compound used in analytical chemistry?

    A5: this compound serves as a solvent in liquid-phase microextraction (LPME), a sample preparation technique for analytical chemistry. [, ] It exhibits good long-term stability for this application. []

    Q5: Are there applications for this compound in material science?

    A6: Yes, this compound is incorporated into alginate-based granules for the controlled release of volatile compounds. [] The addition of bentonite to these formulations affects the release rate of this compound. []

    Q6: How does this compound factor into the synthesis of alkyl polyglucosides (APGs)?

    A7: this compound is used as a starting material in the direct, one-step synthesis of APG-12. [] This process involves reacting this compound with glucose under specific conditions of temperature, pressure, and time. []

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